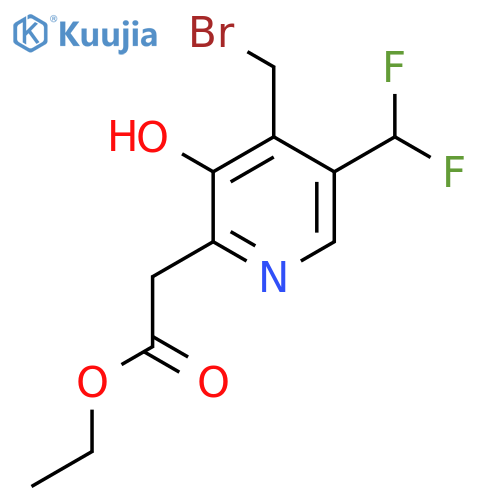Cas no 1805252-08-7 (Ethyl 4-(bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-2-acetate)
エチル4-(ブロモメチル)-5-(ジフルオロメチル)-3-ヒドロキシピリジン-2-アセテートは、高度に機能化されたピリジン誘導体であり、医薬品中間体や有機合成における重要なビルディングブロックとしての用途が期待されます。本化合物の特徴は、反応性の高いブロモメチル基とジフルオロメチル基を併せ持つ点にあり、これにより多様な官能基変換が可能となります。また、3位のヒドロキシル基とエステル部位はさらなる修飾のための反応点を提供します。特に、ジフルオロメチル基は代謝安定性の向上や脂溶性の調節に寄与するため、医薬品開発分野で注目されています。結晶性が良好なため精製が容易であり、安定した品質が確保できる点も利点です。

1805252-08-7 structure
商品名:Ethyl 4-(bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-2-acetate
CAS番号:1805252-08-7
MF:C11H12BrF2NO3
メガワット:324.118689537048
CID:4891232
Ethyl 4-(bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-2-acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-(bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-2-acetate
-
- インチ: 1S/C11H12BrF2NO3/c1-2-18-9(16)3-8-10(17)6(4-12)7(5-15-8)11(13)14/h5,11,17H,2-4H2,1H3
- InChIKey: ZNQCZSLKSBFDRG-UHFFFAOYSA-N
- ほほえんだ: BrCC1=C(C(CC(=O)OCC)=NC=C1C(F)F)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 281
- トポロジー分子極性表面積: 59.4
- 疎水性パラメータ計算基準値(XlogP): 1.9
Ethyl 4-(bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-2-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029025270-250mg |
Ethyl 4-(bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-2-acetate |
1805252-08-7 | 95% | 250mg |
$1,038.80 | 2022-04-01 | |
| Alichem | A029025270-1g |
Ethyl 4-(bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-2-acetate |
1805252-08-7 | 95% | 1g |
$3,126.60 | 2022-04-01 | |
| Alichem | A029025270-500mg |
Ethyl 4-(bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-2-acetate |
1805252-08-7 | 95% | 500mg |
$1,617.60 | 2022-04-01 |
Ethyl 4-(bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-2-acetate 関連文献
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
1805252-08-7 (Ethyl 4-(bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-2-acetate) 関連製品
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 624-75-9(Iodoacetonitrile)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量